2-(3,5-difluorobenzyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan derivatives has been explored in several studies. For instance, Farag et al. (2008) synthesized 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition reactions, providing a basis for the synthesis of related compounds like 2,8-diazaspiro[4.5]decan derivatives (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of diazaspirodecanones, including 2-(3,5-difluorobenzyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one, typically involves a spiro configuration that integrates a diaza (nitrogen-containing) component and a furanyl group. This structure has been studied through techniques such as X-ray crystallography, as reported in the synthesis and structural analysis by Obafemi et al. (2013) for similar compounds (Obafemi, Adelani, Fadare, Akinpelu, & Famuyiwa, 2013).
Chemical Reactions and Properties
Diazaspirodecanones can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the presence of reactive centers such as nitrogen atoms and the spiro carbon. The synthesis and reactivity of related structures have been detailed by authors like Pancholi et al. (2018), who explored the synthesis and properties of 4,5-diazaspiro[2.3]hexanes, providing insight into the chemical behavior of spiro compounds (Pancholi, Iacobini, Clarkson, Porter, & Shipman, 2018).
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(oxolane-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3/c21-16-7-14(8-17(22)9-16)11-24-13-20(10-18(24)25)2-4-23(5-3-20)19(26)15-1-6-27-12-15/h7-9,15H,1-6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGMWWQPSBXYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one |
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